molecular formula C11H20O2 B13302060 1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde

1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13302060
M. Wt: 184.27 g/mol
InChI Key: QOHYJDQVEXCMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a hydroxypropan-2-yl group and a carbaldehyde group attached to a cyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and propan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Chemical Reactions: The key reactions involved in the synthesis include oxidation, reduction, and substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for efficiency and yield, often utilizing advanced technologies and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate reactions.

Major Products

The major products formed from these reactions include various derivatives of cyclohexane, such as alcohols, carboxylic acids, and substituted cyclohexanes.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxypropan-2-yl 2-isopropyl-5-methylcyclohexyl carbonate
  • N’- (2-aminophenyl)-N- [ (2R,3R)-5- [ (2R)-1-hydroxypropan-2-yl]-3-methyl-2- [ [methyl- [ (4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]heptanediamide

Uniqueness

1-(1-Hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxypropan-2-yl group and a carbaldehyde group on a cyclohexane ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-9-5-3-4-6-11(9,8-13)10(2)7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

QOHYJDQVEXCMST-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C=O)C(C)CO

Origin of Product

United States

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